molecular formula C8H9N3O B2882568 3-(furan-2-yl)-1-methyl-1H-pyrazol-5-amine CAS No. 305846-71-3

3-(furan-2-yl)-1-methyl-1H-pyrazol-5-amine

Cat. No.: B2882568
CAS No.: 305846-71-3
M. Wt: 163.18
InChI Key: SDJUOYVAZWOLSV-UHFFFAOYSA-N
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Description

3-(furan-2-yl)-1-methyl-1H-pyrazol-5-amine is a heterocyclic compound that features both furan and pyrazole rings. The presence of these rings makes it an interesting subject for research due to its potential biological and pharmacological activities. The furan ring is known for its reactivity and the pyrazole ring is often found in compounds with significant biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(furan-2-yl)-1-methyl-1H-pyrazol-5-amine can be achieved through various synthetic routes. One common method involves the reaction of furan-2-carbaldehyde with hydrazine hydrate to form furan-2-yl hydrazine. This intermediate is then reacted with methyl isocyanate to yield the desired compound. The reaction conditions typically involve refluxing the reactants in an appropriate solvent such as ethanol or methanol .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

3-(furan-2-yl)-1-methyl-1H-pyrazol-5-amine undergoes various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,5-dione under the action of oxidizing agents such as potassium permanganate.

    Reduction: The compound can be reduced using hydrogenation catalysts to form the corresponding dihydrofuran derivative.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(furan-2-yl)-1-methyl-1H-pyrazol-5-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(furan-2-yl)-1-methyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, thereby affecting cell signaling pathways involved in cancer progression .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(furan-2-yl)-1-methyl-1H-pyrazol-5-amine is unique due to the presence of both furan and pyrazole rings, which confer distinct reactivity and biological activity.

Properties

IUPAC Name

5-(furan-2-yl)-2-methylpyrazol-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3O/c1-11-8(9)5-6(10-11)7-3-2-4-12-7/h2-5H,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDJUOYVAZWOLSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C2=CC=CO2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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